N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide

CB2 cannabinoid receptor pharmacology structure-activity relationship (SAR) positional isomer differentiation

4-HQC researchers face a critical procurement risk: 8-chloro and 6-chloro positional isomers are pharmacologically non-interchangeable (Stern et al., 2007). This compound provides verified 8-Cl substitution, 4-hydroxy pharmacophore, and N-(4-acetylphenyl) side chain. • Dual pharmacology: herpesvirus polymerase inhibitor (HCMV/HSV-1/HSV-2/VZV) & CB2 agonist chemotype • Positional isomer verified: not a generic 4-HQC; 6-Cl isomer (CAS 955314-07-5) available separately for head-to-head studies • In stock: 10/50/100 mg; bulk custom synthesis available

Molecular Formula C18H13ClN2O3
Molecular Weight 340.76
CAS No. 951971-06-5
Cat. No. B2535051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide
CAS951971-06-5
Molecular FormulaC18H13ClN2O3
Molecular Weight340.76
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
InChIInChI=1S/C18H13ClN2O3/c1-10(22)11-5-7-12(8-6-11)21-18(24)14-9-20-16-13(17(14)23)3-2-4-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24)
InChIKeyLIUPDFZTIHHKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide Procurement Profile


N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide (CAS 951971-06-5, molecular formula C₁₈H₁₃ClN₂O₃, MW 340.76) is a synthetic 4-hydroxyquinoline-3-carboxamide (4-HQC) derivative . The 4-HQC scaffold is recognized as a privileged chemotype for broad-spectrum anti-herpesvirus polymerase inhibition, with documented in vitro activity against HCMV, HSV-1, HSV-2, and VZV polymerases that does not inhibit human α, δ, and γ polymerases [1]. Independently, 4-oxo-1,4-dihydroquinoline-3-carboxamides bearing an 8-chloro substituent have been characterized as selective CB2 cannabinoid receptor agonists, with the 8-chloro position specifically probed in structure-affinity relationship studies [2]. This compound occupies a structurally distinct niche within the 4-HQC class due to its simultaneous 8-chloro substitution, 4-hydroxy group, and N-(4-acetylphenyl) carboxamide side chain.

Antiviral Research
4-Hydroxyquinoline-3-carboxamide scaffold with reported herpesvirus polymerase inhibition
CB2 Ligand Research
8-Chloro substitution associated with CB2 receptor affinity modulation
Dual-Target Probe
Combines antiviral and CB2 pharmacophores for parallel pathway studies

N-(4-Acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide Substitution Risks


Within the 4-hydroxyquinoline-3-carboxamide class, both the position of the chlorine substituent (6- vs 7- vs 8-) and the nature of the N-aryl carboxamide side chain independently modulate receptor selectivity and potency [1]. Stern et al. (2007) demonstrated that moving chlorine from position 6 to position 8 on the quinoline scaffold alters CB2 receptor affinity and functionality, establishing that these positional isomers are not pharmacologically interchangeable [1]. In the antiviral context, Oien et al. (2002) showed that the 4-hydroxy group is essential for herpesvirus polymerase inhibition; compounds lacking this group lose antiviral activity [2]. Similarly, the N-(4-acetylphenyl) moiety introduces a hydrogen-bond-accepting acetyl group absent in simple N-phenyl analogs, which can affect both binding pose and physicochemical properties. These three structural determinants—8-chloro position, 4-hydroxy tautomeric state, and 4-acetylphenyl substituent—collectively define the pharmacological fingerprint of this compound. Replacing any one of them with an alternative (e.g., 6-chloro isomer CAS 955314-07-5, or an N-phenyl derivative) yields a different molecule with non-equivalent biological properties, making generic substitution scientifically unsound without direct comparative data.

Positional isomer not interchangeable
8-Chloro vs 6-chloro positional isomer may exhibit different CB2 affinity; structural similarity does not guarantee equivalent pharmacological profile.
4-Hydroxy group essential for antiviral activity
Des-hydroxy analogs lack the pharmacophore required for herpesvirus polymerase inhibition; removal abolishes reported class-level antiviral effect.
N-Substituent alters hydrogen-bond capacity
N-(4-Acetylphenyl) side chain introduces an H-bond acceptor absent in N-phenyl analogs; binding pose and physicochemical properties may shift.

N-(4-Acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide Differentiation Evidence


8-Chloro vs 6-Chloro Positional Isomerism: CB2 SAR

The 8-chloro positional isomer (target compound) and the 6-chloro positional isomer (CAS 955314-07-5, N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide) are commercially available constitutional isomers with identical molecular formula (C₁₈H₁₃ClN₂O₃, MW 340.76) . Stern et al. (2007) systematically varied chlorine position (6-, 7-, or 8-) on the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold and reported that this modification produced measurable changes in CB2 receptor affinity and functionality [1]. While the Stern study did not test the exact 4-acetylphenyl-substituted compounds, the scaffold-level SAR establishes that the position of the chlorine atom on the quinoline ring is a pharmacophoric determinant, not a silent structural feature. Consequently, the 8-chloro and 6-chloro isomers cannot be assumed to exhibit identical activity profiles in any target class without direct experimental confirmation.

Positional Isomer SAR
Class-level
Chlorine position (6- vs 8-) modulates CB2 affinity on 4-oxoquinoline scaffold (Stern 2007)
Supports isomer-specific procurement for CB2 research
Quantitative Ki differences require direct testing of specific analogs
CB2 cannabinoid receptor pharmacology structure-activity relationship (SAR) positional isomer differentiation

4-Hydroxy Motif and Herpesvirus Polymerase Inhibition

The 4-hydroxy group on the quinoline-3-carboxamide scaffold is a structural prerequisite for herpesvirus polymerase inhibitory activity. Oien et al. (2002) reported that 4-HQCs potently inhibit HCMV, HSV-1, and VZV polymerases in vitro, while showing no inhibition of human α, δ, and γ polymerases [1]. The 4-hydroxy group is believed to participate in a tautomeric equilibrium with the 4-oxo form, enabling key interactions within the polymerase active site [2]. The non-hydroxylated analog N-(4-acetylphenyl)quinoline-3-carboxamide (CAS not located; reported in crystal structure study by the FONDECYT group, 2021) lacks this critical pharmacophoric element and has no documented antiviral polymerase activity [3]. The target compound retains the 4-hydroxy group, thus preserving access to the antiviral mechanism demonstrated by the broader 4-HQC class.

4-Hydroxy Requirement
Class-level
4-Hydroxy group enables herpesvirus polymerase inhibition; removal abolishes activity (Oien 2002)
Essential pharmacophore for antiviral screening
Des-hydroxy analog not a viable substitute
antiviral drug discovery herpesvirus DNA polymerase inhibition 4-hydroxyquinoline pharmacophore

N-(4-Acetylphenyl) Side Chain Hydrogen Bond Acceptor Differentiation

The N-(4-acetylphenyl) substituent on the target compound introduces a para-acetyl group (—C(O)CH₃) as a hydrogen bond acceptor, which is absent in the simpler N-phenyl analog 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide [1]. Within the 4-HQC class, the N-aryl substituent has been varied extensively, and modifications to this moiety affect both physicochemical properties (lipophilicity, solubility) and target binding [2]. US Patent 6,093,732 exemplifies multiple N-substituted 4-HQC compounds (including N-[(4-chlorophenyl)methyl] and N-phenyl variants), demonstrating that the N-substituent is a modifiable position with biological consequences [3]. The acetyl group provides an additional pharmacophoric contact point and increases molecular polar surface area relative to the unsubstituted phenyl analog, which may influence permeability and target engagement.

Side Chain H-Bond Acceptor
Class-level
Para-acetyl group adds H-bond acceptor vs N-phenyl analog; may influence target binding
Altered binding profile possible; requires re-validation if substituting
Exact Δaffinity not reported; infer from class SAR
medicinal chemistry hydrogen bond acceptor carboxamide side chain SAR

Dual Antiviral and CB2 Pharmacological Potential

The target compound is structurally positioned at the intersection of two independently validated pharmacological classes: (1) 4-hydroxyquinoline-3-carboxamides as broad-spectrum anti-herpesvirus agents via polymerase inhibition [1], and (2) 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamides as selective CB2 receptor agonists [2]. No other commercially available analog simultaneously combines the 8-chloro substitution (linked to CB2 activity), the 4-hydroxy group (required for antiviral polymerase activity), and the N-(4-acetylphenyl) side chain. The 6-chloro isomer (CAS 955314-07-5) shares the 4-hydroxy and N-(4-acetylphenyl) features but differs in chlorine position . Compounds lacking the 4-hydroxy group (e.g., N-(4-acetylphenyl)quinoline-3-carboxamide) lose the antiviral pharmacophore [3]. This dual-class membership represents a compound-level differentiation that enables screening in two distinct therapeutic areas from a single procurement.

Dual Pharmacophore Profile
Context-dependent
Molecule contains 8-Cl (CB2-associated), 4-OH (antiviral), and unique N-(4-acetylphenyl) groups
Enables screening in both antiviral and CB2 assays from single procurement
Dual activity requires independent confirmation in each assay
polypharmacology antiviral CB2 cannabinoid receptor drug repurposing

N-(4-Acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide Applications


Herpesvirus DNA Polymerase Inhibitor Screening

This compound is a structural member of the 4-hydroxyquinoline-3-carboxamide (4-HQC) class, which has validated broad-spectrum inhibitory activity against HCMV, HSV-1, HSV-2, and VZV polymerases with selectivity over human polymerases [1]. Research groups investigating non-nucleoside herpesvirus polymerase inhibitors can use this compound as a probe to explore the contribution of the 8-chloro and N-(4-acetylphenyl) substituents to antiviral potency, given that the core 4-HQC scaffold is a known pharmacophore. The compound should be tested in in vitro polymerase assays and cell-culture-based antiviral assays with parallel testing of ganciclovir or acyclovir to assess cross-resistance profiles, consistent with the methodology of Oien et al. (2002) [1].

CB2 Agonist Development and SAR Exploration

Stern et al. (2007) established that 8-chloro substitution on the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold modulates CB2 receptor affinity and functionality [2]. The target compound, bearing an 8-chloro group and a unique N-(4-acetylphenyl) side chain, represents a novel chemotype within this series. Researchers pursuing selective CB2 agonists for inflammatory, pain, or neurodegenerative indications should evaluate this compound in CB2 binding assays (displacement of [³H]-CP55,940) and functional assays (cAMP or [³⁵S]-GTPγS), with counter-screening against CB1 to establish selectivity, following the experimental framework of Stern et al. [2].

Positional Isomer Comparative Pharmacology

The commercial availability of both the 8-chloro isomer (CAS 951971-06-5) and the 6-chloro isomer (CAS 955314-07-5) enables a direct comparative study of chlorine positional effects on any biological endpoint of interest . Such a study would generate the first quantitative differential activity data for these specific compounds. The experimental design should include both isomers tested in parallel under identical assay conditions, with at least one assay endpoint relevant to 4-HQC pharmacology (e.g., viral polymerase inhibition, CB2 binding, or cytotoxicity panels). Results from such a study would directly inform which isomer to prioritize for further optimization in a given therapeutic program.

Computational Chemistry and Structure-Based Drug Design

The crystal structure of the closely related N-(4-acetylphenyl)quinoline-3-carboxamide has been solved (monoclinic, P2₁/c, Z=4), providing a validated starting geometry for DFT calculations and molecular docking studies [3]. Researchers can computationally model the target compound by introducing the 8-chloro and 4-hydroxy substituents onto this experimentally determined scaffold, enabling binding pose predictions for both herpesvirus polymerase and CB2 receptor. Comparative DFT studies between the 8-chloro and 6-chloro isomers can predict electronic property differences (frontier orbital energies, electrostatic potential surfaces) that may correlate with differential biological activity.

Application
Selection Property
Validation Focus
Antiviral Polymerase Screening
4-Hydroxyquinoline-3-carboxamide scaffold
In vitro polymerase inhibition assays
CB2 Agonist SAR Studies
8-Chloro substitution on quinoline core
CB2 binding and functional assays
Positional Isomer Pharmacology
8-Cl vs 6-Cl isomer pair availability
Parallel comparative testing
Computational Chemistry
Crystal structure of des-hydroxy analog
DFT and docking with 8-Cl/4-OH modifications
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